2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride
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Overview
Description
2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with 1-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and piperazine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to modifications in its functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-methoxypyrimidine: This compound has a similar pyrimidine core but with different substituents.
2-amino-4-hydroxy-6-methylpyrimidine: Another similar compound with a hydroxyl group instead of a piperazine moiety.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-one: A related compound with a phenyl group attached to the piperazine ring.
Uniqueness
2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a piperazine moiety allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-amino-6-methyl-5-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.2ClH/c1-6-7(8(15)13-9(10)12-6)14-4-2-11-3-5-14;;/h11H,2-5H2,1H3,(H3,10,12,13,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVZWOWLGPDTRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)N2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)N2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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